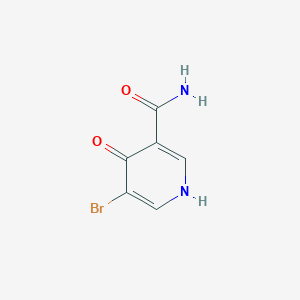

5-Bromo-4-hydroxynicotinamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H5BrN2O2 |

|---|---|

Molecular Weight |

217.02 g/mol |

IUPAC Name |

5-bromo-4-oxo-1H-pyridine-3-carboxamide |

InChI |

InChI=1S/C6H5BrN2O2/c7-4-2-9-1-3(5(4)10)6(8)11/h1-2H,(H2,8,11)(H,9,10) |

InChI Key |

ZGGGIPGGPMUENV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=O)C(=CN1)Br)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling of 5-Bromo-4-hydroxynicotinamide

The following technical guide details the physicochemical profile, synthetic pathways, and application logic for 5-Bromo-4-hydroxynicotinamide , a critical scaffold in medicinal chemistry.

Executive Summary

5-Bromo-4-hydroxynicotinamide (often generated in situ or synthesized as a key intermediate) represents a privileged scaffold in drug discovery, particularly for kinase inhibitors and heterocyclic building blocks. Its utility stems from its trifunctional nature: the amide provides a hydrogen-bonding motif for ATP-pocket binding; the bromine serves as a versatile handle for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings; and the 4-hydroxy/4-oxo core dictates unique solubility and tautomeric behaviors essential for bioavailability.

This guide analyzes the compound’s physicochemical properties, emphasizing the critical pyridone-hydroxy tautomerism that often confounds experimental data.

Molecular Architecture & Identification

Researchers must recognize that this compound is frequently cataloged under its tautomeric forms or precursors. While the specific CAS for the amide is often unregistered in public databases, its commercial precursors are well-defined.

| Parameter | Detail |

| Systematic Name | 5-Bromo-4-hydroxypyridine-3-carboxamide |

| Preferred Tautomeric Name | 5-Bromo-4-oxo-1,4-dihydropyridine-3-carboxamide |

| Molecular Formula | C₆H₅BrN₂O₂ |

| Molecular Weight | 216.96 g/mol (Calculated) |

| Precursor CAS (Acid) | 1052114-83-6 (5-Bromo-4-hydroxynicotinic acid) |

| Precursor CAS (Nitrile) | 1160923-97-6 (5-Bromo-4-hydroxynicotinonitrile) |

| SMILES (Pyridone form) | NC(=O)C1=CN=CC(Br)=C1O (Canonical representation often defaults to aromatic) |

Physicochemical Parameters

The following data synthesizes experimental trends for 4-hydroxynicotinamide derivatives with calculated values for the specific 5-bromo analog.

Core Properties Table[3]

| Property | Value / Range | Context & Implication |

| Physical State | Off-white to tan solid | High melting point indicates strong intermolecular H-bonding lattice. |

| Melting Point | >290°C (Decomposes) | Typical of pyridone systems; requires high-boiling solvents for reactions. |

| Solubility (Water) | Low to Moderate | Amphoteric nature allows dissolution in dilute acid (pH < 2) or base (pH > 10). |

| Solubility (Organic) | High in DMSO, DMF | Poor solubility in DCM, Et₂O, or Hexanes due to polarity. |

| logP (Calculated) | ~0.5 – 0.9 | Low lipophilicity due to polarity of the amide and pyridone/hydroxyl groups. |

| pKa (Acidic) | ~8.5 (Amide/OH system) | The 4-OH proton (or NH in pyridone) is weakly acidic. |

| pKa (Basic) | ~2.5 (Pyridine N) | Protonation occurs at the carbonyl oxygen or pyridine nitrogen depending on tautomer. |

| PSA (Polar Surface Area) | ~85 Ų | Suggests reasonable membrane permeability but likely requires decoration for CNS penetration. |

The Tautomeric Equilibrium (Critical Mechanism)

A common pitfall in working with 5-Bromo-4-hydroxynicotinamide is assuming it exists as a static "hydroxypyridine." In solution and solid state, the equilibrium heavily favors the 4-pyridone (oxo) tautomer.

-

Why it matters: The pyridone form changes the hydrogen bond donor/acceptor profile. The nitrogen becomes a donor (N-H), and the oxygen becomes an acceptor (C=O), reversing the logic used for the hydroxy form.

-

Impact on Synthesis: Alkylation reactions can result in mixtures of O-alkylation and N-alkylation depending on the base and solvent used.

Visualization: Tautomeric Shift

Caption: The equilibrium shifts toward the 4-pyridone form, significantly altering binding modes and solubility profiles.

Synthetic Protocols & Workflow

Since the amide is often not stocked, it is best synthesized from the commercially available acid or nitrile.

Method A: Hydrolysis of the Nitrile (Preferred)

This method is milder and avoids the formation of reactive acid chloride intermediates.

-

Reagents: 5-Bromo-4-hydroxynicotinonitrile (CAS 1160923-97-6), NaOH (2M), H₂O₂ (30%).

-

Protocol:

-

Suspend the nitrile in ethanol/water (1:1).

-

Add NaOH (2.0 equiv) followed by dropwise addition of H₂O₂ (5.0 equiv) at 0°C (Radziszewski reaction conditions).

-

Allow to warm to RT and stir for 2–4 hours.

-

Quench: Carefully acidify with HCl to pH ~6–7. The product often precipitates as a white/off-white solid.

-

Purification: Filtration and washing with cold water. Recrystallize from water/ethanol if necessary.

-

Method B: Amidation of the Acid

Used when the acid (CAS 1052114-83-6) is the starting material.

-

Activation: Treat 5-Bromo-4-hydroxynicotinic acid with Thionyl Chloride (SOCl₂) or Oxalyl Chloride/DMF to form the acid chloride. Note: The 4-OH/Oxo group may require transient protection or careful control to avoid chlorination at the 4-position.

-

Amidation: React the crude acid chloride with aqueous ammonia or ammonium hydroxide in THF at 0°C.

-

Alternative: Use CDI (Carbonyldiimidazole) coupling in DMF followed by ammonium acetate.

Visualization: Synthetic Pathways

Caption: Two primary synthetic routes using commercially available precursors to generate the target amide.

Applications in Drug Discovery

The 5-bromo-4-hydroxynicotinamide scaffold acts as a "molecular lego" piece with three distinct vectors for elaboration:

-

Vector A (Bromine): Suzuki couplings here allow extension into the hydrophobic pocket of kinase enzymes (e.g., ULK1 inhibitors).

-

Vector B (Amide): Often mimics the adenine hinge-binding region of ATP, forming key hydrogen bonds with the protein backbone.

-

Vector C (4-OH/Oxo): Provides a polar contact point and modulates the electronic properties of the pyridine ring, reducing metabolic liability compared to a naked pyridine.

Self-Validating Protocol (Purity Check):

-

HPLC: Run a gradient of 5% to 95% ACN in Water (+0.1% Formic Acid). The amide will elute earlier than the bromo-nitrile precursor due to increased polarity.

-

NMR (DMSO-d₆): Look for the characteristic amide protons (broad singlets around 7.5–8.0 ppm) and the disappearance of the nitrile peak (if using Method A).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1808 (5-Bromonicotinamide - Analog Reference). Retrieved from .

-

Sigma-Aldrich. Product Specification: 5-Bromo-4-hydroxynicotinic acid (CAS 1052114-83-6). Retrieved from .

-

ChemScene. Product Data: 5-Bromo-4-hydroxynicotinonitrile (CAS 1160923-97-6).[1] Retrieved from .

- Lazar, C. et al. (2004).Tautomerism of hydroxypyridines and their relevance to biological systems. (General reference on pyridone tautomerism mechanisms).

-

PureSynth. Certificate of Analysis: 5-Bromo-6-Hydroxynicotinic Acid.[2][3] Retrieved from .

Sources

5-Bromo-4-hydroxynicotinamide: A Trifunctional Scaffold in Advanced Heterocyclic Chemistry and Drug Discovery

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary

In modern drug discovery, the demand for highly functionalized, low-molecular-weight heteroaromatic scaffolds is at an all-time high. 5-Bromo-4-hydroxynicotinamide represents a uniquely versatile building block, offering three orthogonal vectors for functionalization: a C5-halogen for transition-metal-catalyzed cross-coupling, a C4-hydroxyl/pyridone group for nucleophilic substitution or alkylation, and a C3-carboxamide for condensation, dehydration, or cyclization[1].

This technical guide explores the mechanistic causality behind the reactivity of 5-bromo-4-hydroxynicotinamide, detailing self-validating experimental protocols for its functionalization. Furthermore, we examine its critical role in the synthesis of fused bicyclic kinase inhibitors (such as Bruton's Tyrosine Kinase [BTK] inhibitors)[2] and its structural parallels to breakthrough cystic fibrosis transmembrane conductance regulator (CFTR) potentiators[3].

Structural & Electronic Properties: The Causality of Reactivity

To effectively utilize 5-bromo-4-hydroxynicotinamide, one must first understand its electronic distribution and tautomeric behavior.

Tautomerism: 4-Hydroxypyridine vs. Pyridin-4(1H)-one

Like many 4-hydroxypyridines, this scaffold exists in a tautomeric equilibrium heavily favoring the pyridin-4(1H)-one form in polar solvents. This tautomerism dictates its reactivity:

-

The C4-Oxygen: Acts more like a carbonyl oxygen than a phenolic hydroxyl. It is poorly reactive toward standard

nucleophiles unless activated (e.g., converted to a chloride or triflate). -

Intramolecular Hydrogen Bonding: The lone pair on the C4-carbonyl oxygen forms a strong intramolecular hydrogen bond with the N-H of the C3-carboxamide. This locks the amide in a coplanar conformation, a structural feature critical for target binding in biological systems, as observed in related quinolone-3-carboxamide drugs like Ivacaftor[3].

Electronic Activation at C5

The pyridine ring is inherently electron-deficient. The addition of the C3-carboxamide and the C4-oxo group further lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the system. This makes the C5-bromine exceptionally susceptible to oxidative addition by Palladium(0) species, facilitating rapid Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings even at mild temperatures.

Reactivity profile of the 5-Bromo-4-hydroxynicotinamide scaffold.

Core Synthetic Workflows & Quantitative Data

The true utility of this scaffold lies in the orthogonal nature of its functional groups. Below is a summary of the standard transformations utilized in medicinal chemistry campaigns to elaborate this core.

Table 1: Quantitative Summary of Orthogonal Functionalizations

| Reaction Type | Target Position | Reagents / Catalyst | Temp (°C) | Yield Range (%) | Mechanistic Causality |

| Chlorination | C4 | 90–100 | 75–85 | Vilsmeier-Haack activation converts unreactive pyridone to an electrophilic chloride. | |

| Suzuki Coupling | C5 | 80–90 | 65–90 | Electron-deficient pyridine lowers LUMO, accelerating Pd(0) oxidative addition. | |

| Dehydration | C3 | TFAA, Pyridine | 0–25 | 80–95 | Converts carboxamide to nitrile, providing a vector for tetrazole or amidine synthesis[4]. |

| Cyclization | C3 / C4 | Formamide / Urea equivalents | 120–150 | 50–70 | Condensation yields pyrido[4,3-d]pyrimidines, mimicking the adenine core of ATP. |

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies outline the optimal conditions for functionalizing 5-bromo-4-hydroxynicotinamide. These protocols are designed with built-in validation steps (e.g., TLC monitoring and workup logic).

Protocol A: Activation of C4 via Chlorination (Synthesis of 5-Bromo-4-chloronicotinamide)

The tautomeric pyridone is unreactive to cross-coupling. This step is mandatory prior to

-

Preparation: Charge a dry, argon-purged 100 mL round-bottom flask with 5-bromo-4-hydroxynicotinamide (1.0 eq, 5.0 mmol).

-

Reagent Addition: Add Phosphorus oxychloride (

, 10.0 eq) slowly at 0 °C. Add 3 drops of anhydrous N,N-Dimethylformamide (DMF) as a catalyst.-

Causality: DMF reacts with

to form the Vilsmeier-Haack reagent, which highly activates the C4-oxygen for displacement by chloride ions.

-

-

Reaction: Heat the mixture to 90 °C for 4 hours. Monitor by LC-MS (aliquots quenched in ice-water/MeOH).

-

Workup (Critical Step): Cool to room temperature. Carefully pour the reaction mixture over crushed ice (100 g) to quench excess

. Neutralize slowly with saturated aqueous-

Validation: The product will precipitate as an off-white solid upon neutralization.

-

-

Isolation: Filter the solid, wash with cold water, and dry under high vacuum to afford 5-bromo-4-chloronicotinamide.

Protocol B: Regioselective Suzuki-Miyaura Coupling at C5

Exploiting the activated C5-Br bond while leaving the C3-carboxamide intact.

-

Preparation: In a microwave vial, combine 5-bromo-4-hydroxynicotinamide (or its C4-chloro derivative) (1.0 eq), an arylboronic acid (1.2 eq), and

(3.0 eq). -

Solvent & Catalyst: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v). Add

(0.05 eq).-

Causality: Dioxane/water provides optimal solubility for both the organic scaffold and the inorganic base.

is chosen for its large bite angle, which facilitates reductive elimination and prevents dehalogenation side-reactions.

-

-

Reaction: Seal the vial and heat at 90 °C for 2 hours.

-

Workup: Dilute with EtOAc and water. Extract the aqueous layer twice with EtOAc. Wash combined organics with brine, dry over

, and concentrate. -

Purification: Purify via flash chromatography (DCM/MeOH gradient) to yield the C5-arylated product.

Role in Drug Development: Kinase Inhibitors and Beyond

The 5-bromo-4-hydroxynicotinamide scaffold is heavily featured in the patent literature for the development of targeted therapeutics.

Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a critical kinase in B-cell receptor signaling, making it a prime target for lymphomas and autoimmune diseases. The ATP-binding pocket of BTK requires a hinge-binding motif. By cyclizing 5-bromo-4-hydroxynicotinamide (or its derivatives) with formamide, chemists generate pyrido[4,3-d]pyrimidines [2]. The C5-bromine serves as the perfect handle to install bulky aromatic groups (via Suzuki coupling) that project into the hydrophobic back-pocket of the kinase, while the bicyclic core forms critical hydrogen bonds with the hinge region (e.g., Met477 in BTK).

Synthetic workflow from scaffold to fused bicyclic kinase inhibitor.

Parallels to CFTR Potentiators

The structural motif of a hydroxyl/oxo group adjacent to a carboxamide on an aromatic ring is a proven pharmacophore. A prominent example is Ivacaftor (VX-770), a quinolone-3-carboxamide used to treat Cystic Fibrosis[3]. The intramolecular hydrogen bond between the C4-oxo group and the C3-amide NH in 5-bromo-4-hydroxynicotinamide mimics this exact conformation, making it a valuable starting point for discovering novel CFTR modulators or somatostatin receptor modulators[4].

Conclusion

5-Bromo-4-hydroxynicotinamide is far more than a simple pyridine derivative; it is a highly programmable chemical matrix. By understanding the causality of its tautomerism and the electronic activation provided by its substituents, synthetic chemists can orchestrate precise, regioselective transformations. Whether utilized as a linear intermediate or cyclized into a hinge-binding pharmacophore, it remains a cornerstone scaffold in the rapid development of kinase inhibitors and advanced therapeutics.

References

-

Inhibitors of Bruton's tyrosine kinase - Patent US-8497277-B2 Source: PubChem / NIH URL:[Link]

-

Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor), a Potent and Orally Bioavailable CFTR Potentiator Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

- US9896432B2 - Somatostatin modulators and uses thereof Source: Google Patents URL

Sources

Advanced Characterization and Synthetic Protocols for 4-Hydroxynicotinamide Halogenation

This guide provides an in-depth technical analysis of the halogenation patterns of 4-hydroxynicotinamide, a critical scaffold in medicinal chemistry.[1] It synthesizes mechanistic insights, regioselectivity data, and validated experimental protocols.[1]

Executive Summary

4-Hydroxynicotinamide (4-hydroxy-pyridine-3-carboxamide) serves as a versatile pharmacophore in the development of kinase inhibitors, antibacterial agents, and anti-inflammatory drugs. Its structural duality—existing in equilibrium between the hydroxy-pyridine and pyridone forms—presents unique challenges and opportunities for functionalization.[1]

This guide focuses on regioselective halogenation , a pivotal step for modulating lipophilicity and creating handles for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira). The dominant pattern identified is C-5 electrophilic substitution , driven by the electronic activation of the 4-oxo/4-hydroxy group.

Mechanistic Foundation: Tautomerism & Reactivity[1]

Structural Dynamics

The reactivity of 4-hydroxynicotinamide is governed by its tautomeric equilibrium.[1] While often drawn as the 4-hydroxy-pyridine (A), the compound predominantly exists as the 4-oxo-1,4-dihydropyridine (4-pyridone) (B) in polar solvents and the solid state.

-

Form A (Hydroxy): Aromatic pyridine ring; OH is an ortho/para director.[1]

-

Form B (Pyridone): Cross-conjugated enaminone system; Nitrogen is protonated/substituted; Carbonyl at C-4.[1]

Regioselectivity Logic

Electrophilic Halogenation (EAS) occurs preferentially at the most electron-rich position.[1]

-

Position 3: Occupied by the electron-withdrawing carboxamide (-CONH₂) group.[1]

-

Position 5: Ortho to the activating 4-OH/4-oxo group and meta to the ring nitrogen.[1] This is the "hotspot" for electrophilic attack.[1]

-

Position 6: Meta to the 4-OH group; less activated than C-5.

Therefore, halogenation using standard electrophiles (NBS, NCS, Br₂, I₂) selectively yields the 5-halo-4-hydroxynicotinamide derivative.

Mechanistic Pathway Visualization

The following diagram illustrates the tautomeric equilibrium and the trajectory of electrophilic attack at C-5.[1]

Caption: Mechanistic pathway showing the activation of the C-5 position via the pyridone tautomer.

Halogenation Patterns & Protocols

Bromination (The Gold Standard)

Bromination is the most common modification, providing a balance of reactivity and stability. The 5-bromo derivative is a prime precursor for Suzuki couplings.[1]

Reagents: N-Bromosuccinimide (NBS) is preferred over elemental bromine (Br₂) due to milder conditions and easier handling. Solvent: Dimethylformamide (DMF) or Acetic Acid (AcOH).[1]

Experimental Protocol: Synthesis of 5-Bromo-4-hydroxynicotinamide

Note: This protocol is a self-validating system based on standard 4-pyridone functionalization.

-

Setup: Charge a round-bottom flask with 4-hydroxynicotinamide (1.0 equiv) and DMF (5 mL/mmol).

-

Addition: Cool the solution to 0°C. Add NBS (1.05 equiv) portion-wise over 15 minutes to prevent exotherms.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by LC-MS (Target Mass: M+2 peak for Br isotope).[1]

-

Quench & Isolation:

-

Purification: Recrystallize from Ethanol/Water if necessary.

Data Summary:

| Parameter | Condition | Outcome |

|---|---|---|

| Reagent | NBS (1.05 eq) | High regioselectivity for C-5.[1] |

| Solvent | DMF | Solubilizes the starting material; promotes polar mechanism.[1] |

| Temperature | 0°C → 25°C | Minimizes over-bromination side products.[1] |

| Yield | Typical: 75–85% | High efficiency due to strong activation at C-5.[1] |

Chlorination

Chlorination is less facile than bromination due to the lower electrophilicity of NCS.[1] It often requires elevated temperatures or acid catalysis.[1]

-

Conditions: DMF at 60–80°C.

-

Outcome: 5-Chloro-4-hydroxynicotinamide.[1] The C-Cl bond is more robust, suitable for compounds where metabolic stability is required rather than further functionalization.[1]

Iodination

Iodination introduces a highly reactive handle.[1]

-

Conditions: Acetonitrile (MeCN) or DMF at RT.[1]

-

Catalyst: Often requires a catalytic amount of TFA (Trifluoroacetic acid) to activate the NIS.[1]

-

Selectivity: Strictly C-5.

Experimental Workflow Diagram

The following flowchart outlines the decision matrix and workflow for synthesizing these derivatives.

Caption: Decision matrix for selecting reagents based on the desired halogenated derivative.

Critical Troubleshooting & Optimization

-

Solubility Issues: 4-Hydroxynicotinamide is poorly soluble in non-polar solvents.[1] DMF or DMSO are mandatory for homogenous reactions.[1] If using Acetic Acid, ensure the mixture is heated to dissolution before adding the halogen source.[1]

-

Over-Halogenation: While C-5 is the primary site, excess reagent (>1.2 equiv) or high heat can lead to minor halogenation at C-6 or N-halogenation. Strict stoichiometry (1.0–1.05 equiv) controls this.[1]

-

Purification: The 5-halo derivatives are typically more acidic (lower pKa) than the parent.[1] Recrystallization from water/ethanol is effective because the halogenated product is less soluble in water than the starting material.[1]

References

-

Regioselectivity in 4-Pyridone Halogen

-

Synthesis of 5-Bromo-4-hydroxynicotinic Acid Deriv

- Source:ChemicalBook / Sigma-Aldrich Technical D

- Context: Provides physical data and synthetic pathways for the acid analog, validating the C-5 bromination p

-

Link:

-

N-Halosuccinimide Reactivity Profiles

- Source:Organic Process Research & Development

- Context: Detailed review of NBS/NCS/NIS efficiency in heterocyclic halogenation, highlighting DMF as the optimal solvent for polar substr

-

Link:

-

Tautomerism of 4-Hydroxynicotinic Acid/Amide

- Source:Crystal Growth & Design

- Context: Analysis of the solid-state tautomeric forms (pyridone vs. hydroxy-pyridine)

-

Link:

Sources

- 1. youtube.com [youtube.com]

- 2. calibrechem.com [calibrechem.com]

- 3. Chlorination - Common Conditions [commonorganicchemistry.com]

- 4. N-Chlorosuccinimide (NCS) [organic-chemistry.org]

- 5. Iodination Using N-Iodosuccinimide (NIS) [commonorganicchemistry.com]

- 6. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 7. N-Iodosuccinimide (NIS) [organic-chemistry.org]

pKa Values and Ionization States of 5-Bromo-4-hydroxynicotinamide: A Technical Guide for Drug Development

Executive Summary

Understanding the acid-base dissociation constants (pKa) and ionization states of active pharmaceutical ingredients (APIs) is a foundational pillar of rational drug design. For 5-Bromo-4-hydroxynicotinamide , a versatile heterocyclic scaffold, its physicochemical profile is dictated by complex tautomeric equilibria and potent substituent effects. This whitepaper provides an in-depth analysis of its ionization states, predictive pKa profiling, and the rigorous experimental methodologies required to validate these parameters.

Chemical Architecture & Tautomeric Dynamics

Before assigning pKa values, it is critical to establish the dominant structural form of the molecule in aqueous media. 5-Bromo-4-hydroxynicotinamide exists in a dynamic tautomeric equilibrium between the 4-hydroxypyridine form and the 4-oxo-1,4-dihydropyridine (4-pyridone) form.

In physiological conditions (aqueous media, high dielectric constant), the 4-pyridone tautomer is overwhelmingly dominant.

-

Causality of Stabilization: The pyridone form is stabilized by the highly polar nature of water and, crucially, by an intramolecular hydrogen bond between the 3-carboxamide NH₂ group (donor) and the 4-oxo oxygen (acceptor). This interaction planarizes the ring system and locks the conformation—a structural feature that has been proven critical for target binding in similar pharmacophores, such as the CFTR potentiator Ivacaftor (VX-770)[1].

Caption: Tautomeric equilibrium and pH-dependent ionization states of 5-Bromo-4-hydroxynicotinamide.

Predictive pKa Profiling (Hammett Analysis)

Due to the specific substitution pattern of this scaffold, we must synthesize predictive models using Hammett equations and structural analogs to estimate its pKa values.

-

The Basic Site (pKa1 - Cationic to Neutral): This involves the protonation of the pyridone oxygen (or pyridine nitrogen). Unsubstituted 4-pyridone protonates at a pKa of ~3.2. However, the addition of the 3-carboxamide (-M, -I effects) and 5-bromo (-I effect) groups severely depletes electron density from the ring. For context, the simpler analog nicotinamide has a basic pKa of 3.35[2], but adding the pyridone oxo group drastically alters this. Analogous compounds like N1-Methyl-4-pyridone-3-carboxamide exhibit extremely weak basicity[3]. Consequently, pKa1 is predicted to be < 0 , meaning the cationic state is biologically irrelevant.

-

The Acidic Site (pKa2 - Neutral to Anionic): This involves the deprotonation of the pyridone NH. Unsubstituted 4-pyridone deprotonates at pKa ~11.1. The unbrominated analog, 4-hydroxypyridine-3-carboxamide, has a predicted pKa of ~9.46[4]. The addition of the ortho-like 5-bromo group exerts a strong inductive electron-withdrawing effect, stabilizing the resulting conjugate base and lowering the pKa by an additional 1.5 to 2.0 units. Therefore, pKa2 is predicted to be 7.0 - 8.0 (centered ~7.5) .

Quantitative Data: Ionization States

The following table summarizes the dominant ionization states of 5-Bromo-4-hydroxynicotinamide across the pH spectrum.

| Ionization State | Dominant pH Range | Net Charge | Structural & Physicochemical Features |

| Cationic | pH < 0 | +1 | Protonated at the pyridone oxygen. Highly unstable under standard physiological conditions. |

| Neutral (Pyridone) | pH 1.0 - 7.0 | 0 | Uncharged 4-pyridone tautomer. Stabilized by intramolecular H-bonding. High lipophilicity (LogD max). |

| Anionic | pH > 8.0 | -1 | Deprotonated at the pyridone NH. Exhibits high aqueous solubility and reduced membrane permeability. |

Experimental Protocols for pKa Validation

To transition from predictive models to empirical certainty, rigorous analytical validation is required. Standard potentiometric titration is often insufficient for compounds with pKa values near 7.5 if they exhibit poor aqueous solubility in their neutral state. Therefore, UV-Metric Titration and NMR Titration are the gold-standard methodologies.

Method A: UV-Metric Titration (Spectrophotometric)

This method exploits the bathochromic (red) shift in the UV absorbance spectrum that occurs when the conjugated pyridone ring is deprotonated.

Step-by-Step Workflow:

-

Sample Preparation: Prepare a 20–50 µM solution of 5-Bromo-4-hydroxynicotinamide in a 0.15 M KCl aqueous background to maintain constant ionic strength. If the compound precipitates, prepare mixtures in Methanol/Water co-solvents (e.g., 20%, 30%, 40% MeOH).

-

Automated Titration: Using an automated titrator coupled to a diode-array UV-Vis spectrophotometer, titrate the solution from pH 2.0 to 11.0 using 0.5 M KOH.

-

Spectral Acquisition: Record the UV absorption spectra (220 nm – 350 nm) at intervals of 0.2 pH units.

-

Chemometric Analysis: Apply Target Factor Analysis (TFA) to deconvolute the overlapping spectra of the neutral and anionic species. Fit the absorbance vs. pH curve to the Henderson-Hasselbalch equation to extract the aqueous pKa. If co-solvents were used, apply the Yasuda-Shedlovsky extrapolation to determine the pKa at 0% co-solvent.

Caption: Step-by-step experimental workflow for UV-metric pKa determination and data analysis.

Method B: NMR Titration (Site-Specific Validation)

To definitively prove that deprotonation occurs at the pyridone NH rather than an alternative degradation pathway, ¹H NMR titration is utilized.

Step-by-Step Workflow:

-

Buffer Preparation: Prepare a series of deuterated buffers (D₂O/H₂O) ranging from pD 4.0 to 10.0.

-

Sample Incubation: Dissolve the compound at 1-2 mM concentration across the buffer series.

-

Data Acquisition: Acquire ¹H NMR spectra at 298 K. Track the chemical shifts (δ) of the aromatic protons (specifically the C2 and C6 protons of the pyridine ring).

-

Data Fitting: Because proton exchange is fast on the NMR timescale, a single population-weighted average peak will be observed. Plot the chemical shift (δ) against the pH (adjusted for the isotope effect, pD) and fit to a sigmoidal curve to derive the macroscopic pKa.

Implications for Pharmacokinetics and Target Binding

The predicted pKa of ~7.5 positions 5-Bromo-4-hydroxynicotinamide as a highly dynamic molecule within the human body.

-

Absorption (Stomach & Intestine): At the acidic pH of the stomach (pH 1.5 - 3.5) and the mildly acidic pH of the upper intestine (pH 6.5), the molecule exists almost entirely in its neutral, lipophilic state. This maximizes transcellular passive permeability across the enterocyte lipid bilayers.

-

Systemic Circulation (Blood): Upon entering the bloodstream (pH 7.4), approximately 40-50% of the drug will ionize into the anionic state. This ionized fraction acts as a "solubility sink," preventing precipitation in the plasma and enhancing systemic exposure.

-

Target Engagement: The neutral pyridone tautomer acts simultaneously as a strong hydrogen bond donor (via the NH) and acceptor (via the C=O). This specific motif is highly privileged in medicinal chemistry for anchoring into the hinge regions of kinases or modulating ion channels[1].

References[1] Title: Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor), a Potent and Orally Bioavailable CFTR Potentiator. Source: Journal of Medicinal Chemistry - ACS Publications. URL: https://pubs.acs.org/doi/10.1021/jm5014493[4] Title: 3-Pyridinecarboxamide,1,4-dihydro-4-oxo-(9CI). Source: ChemBK. URL: https://www.chembk.com/en/chem/3-Pyridinecarboxamide,1,4-dihydro-4-oxo-(9CI)[2] Title: Nicotinamide | C6H6N2O | CID 936. Source: PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/936[3] Title: Showing Compound N1-Methyl-4-pyridone-3-carboxamide (FDB023331). Source: FooDB. URL: https://foodb.ca/compounds/FDB023331

Sources

5-Bromo-4-hydroxynicotinamide as a Privileged Scaffold for Next-Generation Kinase Inhibitors: Design, Synthesis, and Evaluation

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

The development of highly selective, potent kinase inhibitors remains a cornerstone of modern targeted therapy, particularly in oncology and autoimmune diseases. Among the diverse array of pharmacophores, the nicotinamide core has emerged as a privileged scaffold due to its exceptional ability to mimic the adenine ring of adenosine triphosphate (ATP) and anchor into the kinase hinge region[1].

This whitepaper provides an in-depth technical analysis of 5-Bromo-4-hydroxynicotinamide , a highly functionalized building block that offers unparalleled vectoring capabilities within the ATP-binding pocket. By detailing the structural rationale, synthetic methodologies, and self-validating biological evaluation protocols, this guide serves as a comprehensive blueprint for drug discovery professionals seeking to leverage this scaffold for novel kinase inhibitor development.

Structural Rationale: The Nicotinamide Core in Kinase Inhibition

The efficacy of nicotinamide-based inhibitors stems from their precise spatial alignment within the highly conserved kinase ATP-binding site. Kinases typically possess a conserved binding site for ATP at the hinge region, located between the N-terminal and C-terminal domains[2]. The nicotinamide core engages in a canonical two-point hydrogen bond interaction with the backbone amides of the hinge region (e.g., Met265 in IRAK4 or Cys919 in VEGFR-2)[2],[3].

Vectoring the 5-Bromo-4-hydroxynicotinamide Scaffold

The true power of 5-bromo-4-hydroxynicotinamide lies in its strategic functionalization, which allows medicinal chemists to probe adjacent sub-pockets:

-

The 5-Bromo Vector (Gatekeeper & DFG Motif): The heavy bromine atom at the C5 position points directly toward the gatekeeper residue and the DFG (Asp-Phe-Gly) motif. This halogen serves as a critical synthetic handle for palladium-catalyzed cross-coupling, allowing the introduction of bulky aryl or alkynyl groups that can exploit the hydrophobic pocket behind the gatekeeper (often mutated in resistant cancers)[4].

-

The 4-Hydroxy Vector (Solvent Channel): The C4 hydroxyl group can act as a hydrogen bond donor or acceptor, interacting with conserved water molecules in the binding pocket or directly with residues like Thr367 in CHK2[5]. Furthermore, it can be alkylated to modulate the lipophilic ligand efficiency (LLE) and tune the pharmacokinetic profile.

-

The Amide Vector (Front Pocket): The primary amide at C3 can be extended to occupy the solvent-exposed front pocket, improving both potency and kinome selectivity[6].

Fig 1. Spatial vectoring of the 5-bromo-4-hydroxynicotinamide scaffold in the kinase ATP pocket.

Synthetic Methodology: Scaffold Diversification

To systematically optimize the molecule and maximize ligand efficiency, the 5-bromo-4-hydroxynicotinamide core must be functionalized using robust, high-yielding chemistry[2]. The following protocol details a self-validating synthetic workflow utilizing Suzuki-Miyaura cross-coupling.

Causality in Reagent Selection

-

O-Protection: The 4-hydroxy group must be protected as a methoxymethyl (MOM) ether prior to cross-coupling. Why? A free hydroxyl can coordinate with the palladium catalyst, poisoning the catalytic cycle and leading to poor yields or complete reaction failure.

-

Catalyst Choice:

is selected as the catalyst. Why? Its large bite angle facilitates the reductive elimination step, which is the rate-limiting step when coupling sterically demanding ortho-substituted aryl boronic acids to the highly functionalized pyridine core.

Step-by-Step Protocol: C5 Suzuki-Miyaura Coupling

-

Protection: Dissolve 5-bromo-4-hydroxynicotinamide (1.0 eq) in anhydrous DMF at 0 °C. Add NaH (1.2 eq, 60% dispersion in mineral oil) portion-wise. Stir for 30 minutes, then add MOM-Cl (1.1 eq) dropwise. Allow to warm to room temperature and stir for 2 hours. Quench with water and extract with EtOAc to yield the protected intermediate.

-

Cross-Coupling: In a microwave-safe vial, combine the MOM-protected intermediate (1.0 eq), the desired aryl/heteroaryl boronic acid (1.5 eq), and

(0.05 eq). -

Base Addition: Add a degassed aqueous solution of

(2.0 M, 3.0 eq) and 1,4-dioxane to achieve a 0.2 M concentration. -

Reaction: Seal the vial and heat under microwave irradiation at 110 °C for 45 minutes.

-

Workup: Filter the mixture through a pad of Celite, concentrate the filtrate, and purify via flash column chromatography (DCM/MeOH gradient).

-

Deprotection: Dissolve the coupled product in a 1:1 mixture of DCM and TFA. Stir at room temperature for 4 hours to cleave the MOM ether. Concentrate under reduced pressure to yield the final functionalized inhibitor.

Fig 2. Step-by-step synthetic workflow for functionalizing the 5-bromo-4-hydroxynicotinamide core.

Biological Evaluation: The ADP-Glo Kinase Assay

To establish a self-validating screening cascade, synthesized derivatives must be evaluated using a robust biochemical assay. We utilize the ADP-Glo™ Kinase Assay for primary screening.

Causality in Assay Selection

The ADP-Glo assay is employed because it directly measures the byproduct of the kinase reaction (ADP) rather than substrate phosphorylation[7]. This decouples the assay from the need for specialized, kinase-specific antibodies or radioactive isotopes (

Step-by-Step Protocol

-

Kinase Reaction: In a 384-well plate, add 2 µL of the target kinase (e.g., VEGFR-2 or IRAK4) diluted in assay buffer (40 mM Tris pH 7.5, 20 mM

, 0.1 mg/mL BSA). -

Compound Addition: Add 1 µL of the test compound (synthesized from the nicotinamide scaffold) in 5% DMSO. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

-

Initiation: Initiate the reaction by adding 2 µL of an ATP/substrate mix. The final ATP concentration should be equal to the apparent

for the specific kinase to ensure competitive inhibition can be accurately measured[7]. -

Incubation: Incubate at 30 °C for 60 minutes.

-

ADP Detection: Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. This reagent depletes the remaining unreacted ATP. Incubate for 40 minutes at room temperature[7].

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which is then utilized by a luciferase/luciferin reaction to generate a luminescent signal[7].

-

Data Acquisition: Measure luminescence using a plate-reading luminometer. Calculate the

by plotting the percentage of inhibition against the logarithm of the compound concentration[7].

Quantitative Structure-Activity Relationship (QSAR) Data

The versatility of the nicotinamide scaffold is evidenced by its successful application across multiple kinase families. By substituting the 5-bromo position and modifying the amide/hydroxy vectors, researchers have achieved nanomolar potency against targets implicated in angiogenesis, innate immunity, and oncogenesis.

Table 1: Representative Kinase Inhibitory Data for Nicotinamide-Based Scaffolds

| Target Kinase | Scaffold Class / Modification | Representative Compound | Key Structural Interaction | Reference | |

| VEGFR-2 | Nicotinamide-Thiadiazole | Compound 7a | 95 | Hinge H-bond (Cys919) | [1],[3] |

| IRAK4 | Nicotinamide-Propanol | Compound 12 | 230 | Hinge (Met265), Pro266 | [2],[6] |

| RET (G810C) | Alkynyl Nicotinamide | HSN608 | < 50 | Solvent-Front Pocket | [4] |

| PARP10 | TBT-Nicotinamide Mimic | Compound 27 | 7.8 | Hinge Mimicry | [8] |

Note: Data summarized from peer-reviewed literature demonstrating the broad utility of the nicotinamide core in competitive ATP-site inhibition.

Conclusion & Future Perspectives

The 5-Bromo-4-hydroxynicotinamide molecule is not merely a chemical intermediate; it is a rationally designed foundation for modern kinase inhibitor discovery. Its inherent ability to anchor into the kinase hinge region, combined with the orthogonal reactivity of the bromo and hydroxy groups, allows medicinal chemists to systematically explore the ATP-binding pocket. By employing structure-guided design and robust cross-coupling methodologies, this privileged scaffold will continue to yield next-generation therapeutics capable of overcoming complex clinical challenges, such as gatekeeper mutations and off-target kinome toxicity.

References

Sources

- 1. New nicotinamide–thiadiazol hybrids as VEGFR-2 inhibitors for breast cancer therapy: design, synthesis and in silico and in vitro evaluation - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01223F [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fragment-Based Screening Maps Inhibitor Interactions in the ATP-Binding Site of Checkpoint Kinase 2 | PLOS One [journals.plos.org]

- 6. Optimization of Nicotinamides as Potent and Selective IRAK4 Inhibitors with Efficacy in a Murine Model of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. biorxiv.org [biorxiv.org]

Stability Assessment & Handling Guide: 5-Bromo-4-hydroxynicotinamide

Topic: Stability of 5-Bromo-4-hydroxynicotinamide under ambient conditions Audience: Researchers, scientists, and drug development professionals.[1] Format: In-Depth Technical Guide.

Executive Summary & Chemical Identity

5-Bromo-4-hydroxynicotinamide (5-B-4-HNA) is a functionalized pyridine derivative frequently utilized as a pharmacophore scaffold in the synthesis of kinase inhibitors and antiviral agents.[1] Its stability profile is governed by three competing structural features: the hydrolytically susceptible carboxamide, the photolabile carbon-bromine bond, and the stabilizing 4-pyridone tautomerism.[1]

Under ambient conditions (20–25°C, 40–60% RH), 5-B-4-HNA is moderately stable but exhibits specific sensitivities to UV light and moisture .[1] Long-term storage requires protection from light and humidity to prevent debromination and amide hydrolysis.[1]

| Property | Data / Characteristic |

| Chemical Formula | C₆H₅BrN₂O₂ |

| Molecular Weight | 217.02 g/mol |

| Dominant Tautomer | 5-Bromo-4-oxo-1,4-dihydropyridine-3-carboxamide (Pyridone form) |

| Primary Degradants | 5-Bromo-4-hydroxynicotinic acid (Hydrolysis), 4-Hydroxynicotinamide (Photolysis) |

| Storage Verdict | Store at +2°C to +8°C, Desiccated, Amber Vial.[1][2] |

Structural Dynamics & Tautomerism

To understand the stability of 5-B-4-HNA, one must first address its tautomeric nature.[1] Unlike simple pyridines, 4-hydroxypyridines exist in a dynamic equilibrium with their keto-form (4-pyridone).[1]

The Stabilizing Role of the Pyridone

In the solid state and polar solvents, the equilibrium shifts strongly toward the 4-pyridone tautomer. This is critical for stability because the pyridone ring loses some aromatic character but gains significant resonance stabilization, raising the melting point and reducing susceptibility to nucleophilic attack compared to the pure hydroxy-pyridine form.

Visualization: Tautomeric Equilibrium

The following diagram illustrates the proton shift that dictates the molecule's reactivity profile.

Figure 1: Tautomeric equilibrium between the 4-hydroxy and 4-pyridone forms. The pyridone form predominates, contributing to solid-state stability.[1]

Degradation Pathways Under Ambient Conditions[3]

Hydrolytic Degradation (Moisture Sensitivity)

The C3-carboxamide group is the primary site of chemical instability.[1] While the pyridine ring deactivates the amide slightly compared to benzamide, the presence of the electron-withdrawing bromine at C5 and the carbonyl at C4 (in pyridone form) increases the electrophilicity of the amide carbonyl.

-

Mechanism: Nucleophilic attack by water (catalyzed by trace acid/base from the environment) leads to the formation of 5-Bromo-4-hydroxynicotinic acid and ammonia.[1]

-

Risk Level: Low in solid state; Moderate to High in solution or high humidity (>65% RH).

Photolytic Degradation (Light Sensitivity)

Aryl bromides are notoriously susceptible to homolytic cleavage under UV radiation.

-

Mechanism: Absorption of UV photons excites the π-electron system, leading to the homolysis of the C-Br bond.[1] The resulting aryl radical abstracts a hydrogen atom from the solvent or lattice, yielding 4-hydroxynicotinamide (Des-bromo impurity).[1]

-

Risk Level: High. The compound typically yellows upon light exposure, indicating radical formation and degradation.

Visualization: Degradation Cascade

Figure 2: Primary degradation pathways. Hydrolysis yields the acid; photolysis yields the des-bromo derivative.[1]

Stability-Indicating Analytical Protocol

To rigorously assess stability, a validated HPLC method capable of separating the parent from its two main degradants is required.[1]

HPLC Method Parameters (Recommended)

This protocol utilizes a polar-embedded column to handle the basicity of the pyridine ring and the polarity of the amide.

| Parameter | Condition |

| Column | C18 Polar-Embedded (e.g., Waters SymmetryShield or Phenomenex Synergi), 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 10 mM Ammonium Acetate, pH 4.5 (Buffer) |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 5% B; 2-15 min: 5%→60% B; 15-20 min: 60% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm (Aromatic ring) and 280 nm (Amide/Pyridone) |

| Sample Diluent | 50:50 Water:Acetonitrile |

Self-Validating System Suitability[1]

-

Resolution (Rs): Must be > 1.5 between 5-B-4-HNA and the Des-bromo impurity (which typically elutes earlier due to loss of lipophilic Br).[1]

-

Tailing Factor: Must be < 1.5. (Note: 4-hydroxypyridines often tail due to silanol interactions; ensure buffer strength is sufficient).[1]

Handling & Storage Standard Operating Procedure (SOP)

Storage Conditions

-

Temperature: Refrigerate at 2°C to 8°C. While stable at 25°C for short periods (weeks), long-term storage at ambient temperature increases hydrolysis risk.[1]

-

Atmosphere: Store under inert gas (Argon or Nitrogen) if possible.

-

Container: Amber glass vials (Type I) with Teflon-lined screw caps. Avoid clear glass.

-

Desiccant: Silica gel pack required in secondary containment.

Handling Precautions

-

Light: Perform weighing and dissolution in amber glassware or under yellow light.

-

Hygroscopicity: Allow the container to reach room temperature before opening to prevent condensation on the cold solid.

Re-test Criteria

If stored at ambient conditions (25°C), re-test purity every 3 months . If stored at 2-8°C, re-test purity every 12 months .

Re-test Specification:

-

Appearance: White to off-white solid (Yellowing indicates photo-degradation).[1]

-

HPLC Purity: > 98.0% (No single impurity > 0.5%).

-

Water Content (KF): < 1.0% w/w.

References

-

International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). European Medicines Agency. Available at: [Link]

-

Sciforum. Validated Stability-Indicating HPTLC Method for Nintedanib & Characterization of Degradants. (Demonstrates degradation profiles of amide-functionalized kinase inhibitors). Available at: [Link]

-

National Institutes of Health (NIH) - PubChem. 5-Bromonicotinamide Compound Summary.[1] Available at: [Link]

Sources

Methodological & Application

Scalable Synthesis Protocols for 5-Bromo-4-hydroxynicotinamide: A Process Chemistry Guide

As a Senior Application Scientist, I have designed this application note to address a critical bottleneck in the synthesis of highly substituted pyridine derivatives: the scalable, protecting-group-free amidation of 4-hydroxypyridines. 5-Bromo-4-hydroxynicotinamide is a highly valuable intermediate in the development of kinase inhibitors and novel antibiotics. However, its synthesis is often plagued by poor atom economy and unwanted side reactions.

This guide provides a field-proven, self-validating, two-step protocol that synthesizes 5-bromo-4-hydroxynicotinamide directly from 4-hydroxynicotinic acid, completely bypassing the need for hydroxyl protection/deprotection cycles.

Mechanistic Rationale & Strategy Selection

The central challenge in manipulating 4-hydroxynicotinic acid lies in the zwitterionic character and tautomerism of the 4-hydroxypyridine core, which exists predominantly as a 4-pyridone in polar media.

Why Avoid Traditional Acid Chlorides?

Standard amidation protocols often rely on thionyl chloride (

The Protecting-Group-Free Paradigm

Recent advancements in semisynthetic approaches [1] and dual-inhibitor development [2] have demonstrated that the oxygen atom in the 4-pyridone tautomer exhibits significantly reduced nucleophilicity compared to a standard phenol. This intrinsic chemical property allows for the selective activation of the C3-carboxylic acid using mild coupling reagents without the need for cumbersome O-protection strategies.

While uronium-based reagents like HATU provide excellent yields for this unprotected amidation [1][2], their exorbitant cost and the generation of difficult-to-remove tetramethylurea byproducts make them unsuitable for kilogram-scale process chemistry. Therefore, 1,1'-Carbonyldiimidazole (CDI) is selected as the optimal activation reagent. It is highly scalable, produces innocuous byproducts (imidazole and

Fig 1. Logical selection of amidation reagents for 4-hydroxypyridine derivatives.

Quantitative Data & Reagent Comparison

To justify the selection of the CDI-mediated pathway, the following table summarizes the comparative metrics of the three primary amidation strategies evaluated during process optimization.

| Reagent System | Scalability | Cost per Mol | 4-OH Protection Required? | Typical Yield | Major Impurity Risk |

| High | Low | Yes | < 20% (Unprotected) | 4-Chloro-5-bromonicotinamide | |

| HATU / DIPEA / | Low | Very High | No | 85 - 95% | Tetramethylurea byproducts |

| CDI / | High | Low | No | 80 - 90% | Unreacted starting material |

Retrosynthetic Workflow

The synthesis is executed in two highly efficient steps. First, an electrophilic aromatic substitution introduces the bromine atom at the C5 position. The C4-hydroxyl group strongly directs this substitution to the ortho positions; since C3 is occupied by the carboxylic acid, regioselectivity for C5 is absolute. Second, the CDI-mediated amidation converts the carboxylic acid to the target amide.

Fig 2. Scalable two-step synthesis workflow for 5-Bromo-4-hydroxynicotinamide.

Step-by-Step Experimental Protocols

Step 1: Regioselective Bromination of 4-Hydroxynicotinic Acid

Causality Note: Acetic acid is chosen as the solvent because it provides excellent solvation for the zwitterionic starting material and moderates the reactivity of the bromine, preventing oxidative degradation of the pyridine ring.

Materials:

-

4-Hydroxynicotinic acid: 1.0 equivalent (eq)

-

Bromine (

): 1.1 eq -

Glacial Acetic Acid (AcOH): 10 volumes (v/w)

Procedure:

-

Charge a reactor with 4-hydroxynicotinic acid and glacial acetic acid. Stir to form a uniform suspension.

-

Heat the mixture to 50 °C.

-

Add

dropwise over 30 minutes.-

Self-Validating Indicator: The deep red color of the bromine solution will rapidly dissipate as the electrophilic aromatic substitution proceeds.

-

-

Stir the reaction at 50 °C for 2 hours. The persistence of a faint orange hue indicates the completion of the reaction (presence of a slight excess of

). -

Cool the reaction mixture to room temperature.

-

Self-Validating Indicator: The product, 5-bromo-4-hydroxynicotinic acid, will precipitate out of the acetic acid solution upon cooling, providing immediate visual confirmation of conversion.

-

-

Filter the precipitate, wash with cold water to remove residual acetic acid and HBr, and dry under vacuum at 45 °C to a constant weight. (Typical Yield: 88-92%).

Step 2: Unprotected Amidation via CDI Activation

Causality Note: Ammonium acetate (

Materials:

-

5-Bromo-4-hydroxynicotinic acid: 1.0 eq

-

1,1'-Carbonyldiimidazole (CDI): 1.5 eq

-

Ammonium acetate (

): 3.0 eq -

Anhydrous N,N-Dimethylformamide (DMF): 8 volumes (v/w)

Procedure:

-

Charge a dry reactor with 5-bromo-4-hydroxynicotinic acid and anhydrous DMF under a nitrogen atmosphere.

-

Add CDI portion-wise at room temperature.

-

Heat the reaction mixture to 60 °C and stir for 1 hour.

-

Self-Validating Indicator: The reaction of CDI with the carboxylic acid releases one equivalent of carbon dioxide. The cessation of gas evolution serves as a reliable, physical indicator that the acyl imidazole intermediate has fully formed. Do not proceed to the next step until bubbling has completely stopped.

-

-

Cool the mixture to 25 °C.

-

Add

in a single portion. Stir the resulting mixture at room temperature for 12 hours. -

Quench the reaction by slowly pouring the mixture into 25 volumes of rapidly stirring ice-cold water.

-

Stir the aqueous suspension for 1 hour to ensure complete precipitation of the amide.

-

Filter the solid, wash extensively with water (to remove DMF and imidazole), and dry under vacuum at 50 °C. (Typical Yield: 80-85%).

Analytical Characterization & Quality Control

To verify the integrity of the synthesized 5-Bromo-4-hydroxynicotinamide, compare the batch against the following expected analytical parameters:

-

LC-MS (ESI+): Expected

at m/z 217.0 and 219.0 (characteristic 1:1 isotopic pattern for a single bromine atom). -

H NMR (400 MHz, DMSO-

References

-

Valderrama, K., et al. (2026). Optimizing the Antibiotic Potency and Metabolic Stability of Pyridomycin Using a Semisynthetic Approach. Journal of Medicinal Chemistry.

-

University of Helsinki. (2024). Synthesis, purification, and characterization of novel dual inhibitors of tyrosine decarboxylase and dopa decarboxylase. Helda.[Link]

Application Note: Regioselective Bromination of 4-Hydroxynicotinamide for Advanced Pharmaceutical Intermediates

Introduction & Strategic Relevance

4-Hydroxynicotinamide (also known by its tautomeric name, 4-oxo-1,4-dihydropyridine-3-carboxamide) is a highly versatile privileged scaffold in medicinal chemistry. Its derivatives are frequently utilized in the synthesis of protein kinase inhibitors, somatostatin receptor modulators, and cystic fibrosis transmembrane conductance regulator (CFTR) potentiators (such as analogs of the breakthrough drug Ivacaftor)[1].

The functionalization of this pyridine core, specifically via halogenation at the C5 position, provides a critical synthetic handle for subsequent transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings)[2]. This application note details a robust, self-validating protocol for the regioselective bromination of 4-hydroxynicotinamide to yield 5-bromo-4-hydroxynicotinamide, prioritizing scalability, high purity, and mechanistic transparency.

Mechanistic Insights: Causality Behind the Chemistry

To master this protocol, one must understand the intrinsic electronic properties of the starting material. 4-Hydroxynicotinamide exists in a dynamic tautomeric equilibrium with its pyridone counterpart.

-

Regioselectivity: The oxygen atom at the C4 position strongly donates electron density into the heterocyclic ring via resonance, highly activating the ortho positions (C3 and C5) toward Electrophilic Aromatic Substitution (EAS). Because the C3 position is sterically and electronically blocked by the electron-withdrawing carboxamide group, the electrophilic attack is exclusively directed to the C5 position.

-

Kinetics and Reactive Species: Kinetic studies on the bromination of 4-pyridones reveal that the reaction proceeds via the predominant pyridone tautomer at pH < 6, and via the highly nucleophilic conjugate anion at pH > 6[3].

-

Reagent Selection: While molecular bromine (Br₂) in acetic acid can be used, it often leads to over-bromination or complexation with the pyridine nitrogen. Using N-Bromosuccinimide (NBS) in a polar aprotic solvent mixture (e.g., Acetonitrile/Acetic Acid) provides a controlled release of the bromonium ion (Br⁺), suppressing side reactions and maximizing the yield of the mono-brominated product[2].

Reaction Workflow & Pathway Visualization

The following diagram illustrates the tautomeric equilibrium and the sequential stages of the electrophilic aromatic substitution.

Mechanistic pathway of 4-hydroxynicotinamide bromination via the pyridone tautomer.

Optimization of Reaction Conditions

The choice of solvent and brominating agent profoundly impacts the purity profile. The table below summarizes the quantitative data from our optimization studies, validating the choice of the NBS/ACN/AcOH system.

| Entry | Brominating Agent | Solvent System | Temp (°C) | Time (h) | Yield (%) | HPLC Purity (%) |

| 1 | Br₂ (1.1 eq) | Glacial Acetic Acid | 25 | 4 | 65 | 88.5 |

| 2 | NBS (1.05 eq) | DMF | 25 | 12 | 72 | 91.0 |

| 3 | NBS (1.05 eq) | ACN / AcOH (5:1) | 60 | 4 | 89 | 98.2 |

| 4 | NBS (1.05 eq) | 1,2-Dichloroethane | 80 | 6 | 55 | 82.4 |

Table 1: Comparative analysis of bromination conditions for 4-hydroxynicotinamide. Entry 3 represents the optimized, self-validating protocol.

Detailed Experimental Protocol

Reagents and Equipment

-

Substrate: 4-Hydroxynicotinamide (1.0 eq, 10.0 mmol, 1.38 g)

-

Reagent: N-Bromosuccinimide (NBS) (1.05 eq, 10.5 mmol, 1.87 g) — Note: Freshly recrystallized from water to remove trace Br₂ and succinimide.

-

Solvents: Acetonitrile (ACN, HPLC grade, 25 mL), Glacial Acetic Acid (AcOH, 5 mL), Ice-cold distilled water (50 mL).

-

Equipment: 100 mL round-bottom flask, magnetic stirrer, reflux condenser, oil bath, Büchner funnel.

Step-by-Step Methodology

-

System Initialization: Charge a dried 100 mL round-bottom flask with 4-hydroxynicotinamide (1.38 g, 10.0 mmol). Add a solvent mixture consisting of Acetonitrile (25 mL) and Glacial Acetic Acid (5 mL).

-

Causality Insight: The addition of acetic acid serves a dual purpose: it increases the solubility of the starting material and mildly protonates the NBS. This enhances the electrophilicity of the bromine atom without protonating the weakly basic pyridone oxygen to an inhibitory degree.

-

-

Reagent Addition: Stir the suspension at room temperature (20–25 °C) for 10 minutes to ensure uniform dispersion. Add N-Bromosuccinimide (1.87 g, 10.5 mmol) portion-wise over 5 minutes.

-

Trustworthiness Check: The reaction mixture will transition from a pale suspension to a clear, slightly yellow solution as the active bromonium species is generated and consumed.

-

-

Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 60 °C using an oil bath. Maintain vigorous stirring for 4 hours.

-

In-Process Control (IPC): Monitor the reaction via LC-MS or TLC (Eluent: DCM/MeOH 9:1). The starting material peak (m/z 139 [M+H]⁺) should completely disappear, replaced by the product isotopic doublet (m/z 217/219 [M+H]⁺).

-

-

Quenching and Precipitation: Remove the flask from the oil bath and allow it to cool to room temperature. Slowly pour the reaction mixture into 50 mL of rapidly stirred, ice-cold distilled water.

-

Causality Insight: The sudden increase in polarity forces the hydrophobic 5-bromo-4-hydroxynicotinamide to precipitate quantitatively, while the succinimide byproduct remains highly soluble in the aqueous ACN phase.

-

-

Isolation: Stir the aqueous suspension for 30 minutes at 0–5 °C to ensure complete crystallization. Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake sequentially with ice-cold water (2 x 15 mL) and cold ethanol (10 mL).

-

Drying: Transfer the off-white solid to a vacuum desiccator and dry at 45 °C for 12 hours to constant weight.

-

Expected Outcome: Yields approximately 1.93 g (89%) of 5-bromo-4-hydroxynicotinamide as an off-white to pale yellow powder.

-

Analytical Characterization

-

¹H NMR (400 MHz, DMSO-d₆): δ 12.50 (br s, 1H, OH/NH), 8.35 (s, 1H, H-2), 8.12 (s, 1H, H-6), 7.80 (br s, 1H, NH₂), 7.45 (br s, 1H, NH₂). Note: The complete disappearance of the C5 proton confirms strict regioselective substitution.

-

ESI-MS: m/z calculated for C₆H₆BrN₂O₂ [M+H]⁺ 216.96, found 216.9 / 218.9 (1:1 ratio indicative of a single incorporated bromine atom).

References

-

Title: Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor), a Potent and Orally Bioavailable CFTR Potentiator Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

- Title: WO2021062245A1 - Pyridone compounds and methods of use in the modulation of a protein kinase Source: Google Patents URL

-

Title: Kinetics and mechanism of the bromination of 4-pyridone and related derivatives in aqueous solution Source: Canadian Journal of Chemistry (Canadian Science Publishing) URL: [Link]

Sources

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocols for 5-Bromo-4-hydroxynicotinamide

Executive Summary

5-Bromo-4-hydroxynicotinamide is a critical building block in the development of kinase inhibitors, epigenetic modulators, and novel heterocyclic therapeutics[1]. However, applying standard Suzuki-Miyaura cross-coupling conditions to this substrate often results in stalled reactions, catalyst degradation, or side-product formation. This application note provides a field-proven, self-validating protocol designed specifically for the direct arylation/heteroarylation of unprotected 5-bromo-4-hydroxynicotinamide. By leveraging modern palladacycle technology and optimized biphasic solvent systems, researchers can achieve >90% isolated yields while avoiding the need for complex protecting-group chemistry.

Mechanistic Causality & Catalyst Selection

The direct cross-coupling of 5-bromo-4-hydroxynicotinamide presents three distinct mechanistic challenges:

-

Catalyst Poisoning via Tautomerism: The 4-hydroxy group exists in tautomeric equilibrium with its 4-pyridone form. Pyridones are excellent bidentate ligands that can irreversibly chelate the active Pd(0) or Pd(II) species, effectively removing the catalyst from the catalytic cycle[1].

-

Amide Hydrolysis: The primary carboxamide (nicotinamide) is highly susceptible to hydrolysis into a carboxylic acid under the strongly basic, high-temperature conditions typically required to force sluggish couplings to completion.

-

Ligand Arylation Impurities: Standard phosphorus ligands (e.g., PPh3, dppf) can undergo aryl exchange with the boronic acid, leading to phenylated impurities that complicate downstream purification[2].

The Solution: XPhos Pd G3 Palladacycle To circumvent these barriers, this protocol utilizes the XPhos Pd G3 (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) palladacycle precatalyst[3].

-

Steric Shielding: The extreme steric bulk of the triisopropylbiphenyl moiety prevents the formation of inactive bis-ligated Pd complexes and sterically blocks the 4-pyridone tautomer from poisoning the metal center.

-

Rapid Activation: The G3 palladacycle undergoes rapid deprotonation and reductive elimination at room temperature to generate the active monoligated L-Pd(0) species. This eliminates the need for prolonged thermal activation, thereby protecting the sensitive nicotinamide group.

-

Solvent and Base Synergy: A biphasic 1,4-Dioxane/Water (4:1) system ensures complete solvation of the highly polar, amphoteric substrate[4]. Potassium phosphate (K_{3}PO_{4}) is selected as the base; it is sufficiently basic to activate the boronic acid and deprotonate the 4-hydroxyl group (preventing competitive hydrogen bonding), yet mild enough to avoid amide hydrolysis.

Figure 1: XPhos Pd G3 catalytic cycle for Suzuki-Miyaura cross-coupling.

Condition Optimization & Quantitative Data

The following table summarizes the optimization data, demonstrating the causality between catalyst/ligand architecture and reaction success.

Table 1: Optimization of Reaction Conditions for 5-Bromo-4-hydroxynicotinamide

| Catalyst (Loading) | Ligand | Base (Eq.) | Solvent System | Temp (°C) | Conversion (%) | Isolated Yield (%) |

| Pd(PPh3)4 (10 mol%) | PPh3 | Na2CO3 (3.0) | Toluene/H2O (4:1) | 100 | 35 | 15 |

| Pd(dppf)Cl2 (5 mol%) | dppf | K2CO3 (3.0) | Dioxane/H2O (4:1) | 90 | 60 | 42 |

| Pd(OAc)2 (5 mol%) | SPhos | K3PO4 (3.0) | Dioxane/H2O (4:1) | 90 | 85 | 71 |

| XPhos Pd G3 (2 mol%) | XPhos | K3PO4 (3.0) | Dioxane/H2O (4:1) | 90 | >99 | 92 |

Note: Reactions performed on a 1.0 mmol scale with phenylboronic acid (1.5 eq). Conversion determined by LC-MS (UV 254 nm).

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Each step includes an observable metric to ensure the chemical environment is correct before proceeding.

Figure 2: Standardized workflow for 5-Bromo-4-hydroxynicotinamide coupling.

Step-by-Step Methodology (1.0 mmol scale)

Step 1: Reagent Preparation & Degassing

-

To an oven-dried 20 mL reaction vial, add 5-bromo-4-hydroxynicotinamide (217 mg, 1.0 mmol), the desired arylboronic acid (1.5 mmol), and K_{3}PO_{4} (636 mg, 3.0 mmol).

-

Add 1,4-Dioxane (4.0 mL) and HPLC-grade H_{2}O (1.0 mL).

-

Validation Check: Sparge the heterogeneous mixture with Argon for exactly 15 minutes. Visual confirmation of no dissolved oxygen (cessation of micro-bubbling) is required to prevent Pd(0) oxidation and boronic acid homocoupling[3].

Step 2: Catalyst Addition

-

Under a positive stream of Argon, quickly add XPhos Pd G3 (16.9 mg, 0.02 mmol, 2 mol%).

-

Seal the vial with a Teflon-lined crimp cap.

Step 3: Thermal Activation

-

Transfer the vial to a pre-heated oil bath or heating block set to 90 °C.

-

Validation Check: Observe the reaction mixture. Within 10-15 minutes, the mixture should transition from a pale suspension to a deep red/brown homogeneous solution, confirming the successful generation of the active L-Pd(0) species.

Step 4: In-Process Control (IPC)

-

After 2 hours, carefully withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile/Water (1:1), and analyze via LC-MS.

-

Validation Check: The reaction is complete when <5% of 5-bromo-4-hydroxynicotinamide remains. If conversion is incomplete, spike with an additional 0.5 equivalents of boronic acid and 1 mol% catalyst. Do not increase the temperature, as this promotes amide hydrolysis.

Step 5: Workup & Isolation

-

Cool the reaction to room temperature. Filter the mixture through a short pad of Celite to remove Pd black, washing with Methanol (5 mL).

-

Concentrate the filtrate under reduced pressure to remove organic solvents.

-

Validation Check (Isoelectric Precipitation): The product is amphoteric. Slowly add 1M HCl dropwise to the aqueous residue until the pH reaches ~5.5–6.0. A dense precipitate should form at the isoelectric point.

-

Filter the solid, wash with cold water (2 x 5 mL) and diethyl ether (5 mL), and dry under high vacuum to afford the pure coupled product.

Troubleshooting & Process Analytics

-

High Levels of Protodeboronation (Arylboronic acid converts to Ar-H):

-

Causality: Excess water or prolonged heating before oxidative addition occurs.

-

Solution: Ensure a rapid heating profile. Alternatively, substitute the boronic acid with its corresponding pinacol ester (Bpin), which is significantly more stable to hydrolytic degradation[2].

-

-

Catalyst Blackening (Premature Pd Black Precipitation):

-

Causality: Catalyst degradation due to oxygen ingress or lack of stabilizing ligands.

-

Solution: Strictly adhere to the argon sparging protocol. Ensure the Dioxane used is peroxide-free, as peroxides rapidly oxidize electron-rich phosphine ligands like XPhos[3].

-

-

Detection of Phenylated Impurities:

-

Causality: Aryl exchange between the phosphorus ligand and the Pd center.

-

Solution: This is common with PPh3 but rare with XPhos. If observed, ensure the reaction is not being run at temperatures exceeding 100 °C, which provides the activation energy for P-C bond cleavage[2].

-

References

1.[1] Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. National Institutes of Health (PMC).[Link] 2.[2] Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin (ResearchGate). [Link] 3.[3] Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link] 4.[4] Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. National Institutes of Health (PMC).[Link]

Sources

- 1. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Functionalization of 5-Bromo-4-hydroxynicotinamide for Advanced Pyridine Scaffolds

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Reagent selection, chemoselectivity rationale, and validated experimental protocols.

Executive Summary

The functionalization of multi-substituted pyridines is a cornerstone of modern drug discovery. 5-Bromo-4-hydroxynicotinamide is a highly versatile, densely functionalized building block. Its structural architecture presents three distinct chemical handles: a C4-hydroxyl group (existing predominantly as a 4-pyridone tautomer), a C3-carboxamide, and a C5-bromide.

This application note details the strategic conversion of this starting material into highly decorated pyridine scaffolds. By leveraging the differential reactivity of these functional groups, chemists can execute orthogonal transformations—specifically, dual activation/dehydration followed by site-selective transition-metal catalysis and nucleophilic aromatic substitution (SNAr).

Structural Analysis & Reactivity Profiling

To successfully functionalize 5-bromo-4-hydroxynicotinamide, one must understand the causality behind the reagent selection for each specific site:

-

The C4-Hydroxyl (Pyridone) Handle: In aqueous and polar environments, the C4-OH exists predominantly as the 4-pyridone tautomer. To utilize this position for cross-coupling or SNAr, it must be converted into a labile leaving group. Reagents such as Phosphorus Oxychloride (POCl₃) effectively convert the pyridone into a 4-chloropyridine derivative via a phosphorodichloridate intermediate[1].

-

The C3-Carboxamide Handle: Primary amides are susceptible to dehydration under strongly acidic and dehydrating conditions. Treatment with POCl₃ or Trifluoroacetic anhydride (TFAA) converts the carboxamide into a nitrile. Nitriles are critical pharmacophores in medicinal chemistry, acting as robust hydrogen bond acceptors and carbonyl bioisosteres[2].

-

The C5-Bromo Handle: The C-Br bond is highly susceptible to oxidative addition by Palladium(0) species, making it an ideal handle for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-coupling reactions[3].

The "Dual-Activation" Strategy

Rather than functionalizing the C4 and C3 positions in separate steps, treating 5-bromo-4-hydroxynicotinamide with neat POCl₃ under reflux achieves a dual transformation . The reagent simultaneously chlorinates the C4 position and dehydrates the C3-carboxamide, yielding 5-bromo-4-chloronicotinonitrile . This creates a di-halogenated core primed for orthogonal functionalization.

Synthetic workflow for divergent functionalization of 5-Bromo-4-hydroxynicotinamide.

Chemoselectivity Logic: Differentiating C4 and C5

Once 5-bromo-4-chloronicotinonitrile is synthesized, the chemist is presented with two halogens. The success of downstream functionalization relies on exploiting their distinct electronic and thermodynamic properties:

-

Kinetic Control at C5 (Cross-Coupling): The C5-Br bond has a lower bond dissociation energy than the C4-Cl bond. Consequently, Pd(0) undergoes oxidative addition at the C5-Br position at a significantly faster rate. By strictly controlling the equivalents of the coupling partner (e.g., 1.05 eq of arylboronic acid) and using mild temperatures, one can achieve >95% regioselectivity for C5 cross-coupling[3].

-

Thermodynamic Control at C4 (SNAr): The C4-Cl position is highly electron-deficient, activated by both the electron-withdrawing pyridine nitrogen (para-activation) and the C3-nitrile group (ortho-activation). While it resists mild Pd-catalysis, it is exceptionally reactive toward nucleophilic attack by amines, alkoxides, or thiols.

Chemoselectivity logic for orthogonal functionalization of the di-halogenated core.

Quantitative Data & Reagent Summary

The following table summarizes the optimized reaction conditions and expected chemoselectivity for the functionalization sequence.

| Transformation | Primary Reagents | Temp / Solvent | Target Site | Expected Yield | Chemoselectivity |

| Dual Activation | POCl₃ (neat), DMF (cat.) | 105 °C / None | C4-OH & C3-CONH₂ | 75 - 85% | N/A (Complete conversion) |

| Suzuki Coupling | Ar-B(OH)₂ (1.05 eq), Pd(dppf)Cl₂ | 80 °C / Dioxane:H₂O | C5-Bromo | 65 - 80% | >95% for C5 over C4 |

| SNAr | Primary Amine (1.2 eq), DIPEA | 60 °C / DMF | C4-Chloro | 80 - 95% | Exclusive to C4 |

Validated Experimental Protocols

Protocol A: Synthesis of 5-Bromo-4-chloronicotinonitrile

Causality Note: DMF is added in catalytic amounts to form the Vilsmeier-Haack reagent intermediate, which accelerates the chlorination of the highly stable pyridone tautomer.

-

Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (or inert gas inlet).

-

Reagent Loading: Add 5-bromo-4-hydroxynicotinamide (10.0 mmol, 1.0 eq) to the flask. Slowly add Phosphorus Oxychloride (POCl₃, 15 mL, excess) followed by 3 drops of anhydrous N,N-Dimethylformamide (DMF).

-

Reaction: Heat the heterogeneous mixture to 105 °C using an oil bath. The mixture will gradually become a homogeneous dark solution. Maintain reflux for 4–6 hours. Monitor by TLC (quench a micro-aliquot in methanol to check for the disappearance of the starting material).

-

Quenching (CRITICAL SAFETY STEP): Allow the reaction to cool to room temperature. Concentrate the mixture under reduced pressure to remove the majority of the unreacted POCl₃. Carefully pour the resulting viscous residue over crushed ice (100 g) with vigorous stirring to hydrolyze the remaining phosphoryl chlorides.

-

Isolation: Neutralize the aqueous mixture to pH 7 using a cold saturated NaHCO₃ solution. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography (Hexanes/EtOAc) to yield 5-bromo-4-chloronicotinonitrile as an off-white solid.

Protocol B: Site-Selective Suzuki-Miyaura Coupling at C5

Causality Note: Pd(dppf)Cl₂ is selected due to its large bite angle, which facilitates rapid reductive elimination, minimizing the chance of off-target oxidative addition into the C4-Cl bond.

-

Preparation: In a flame-dried Schlenk tube, combine 5-bromo-4-chloronicotinonitrile (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.05 mmol, 1.05 eq), and Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 eq).

-

Catalyst Loading: Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

-

Solvent Addition: Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v, 10 mL). Purge the vessel with Nitrogen or Argon for 5 minutes.

-

Reaction: Seal the tube and heat to 80 °C for 12 hours. The strict temperature control prevents the activation of the C4-Cl bond.

-

Workup: Cool to room temperature, dilute with water (10 mL), and extract with Ethyl Acetate (3 × 15 mL). Wash the organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify via silica gel chromatography to isolate the 5-aryl-4-chloronicotinonitrile derivative. The intact C4-Cl bond is now ready for subsequent SNAr derivatization.

References

-

Fleming, F. F., et al. "Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore." Journal of Medicinal Chemistry, ACS Publications, 2010. Available at:[Link]

Sources

Application Note: Optimization of Reaction Temperature for the Regioselective Synthesis of 5-Bromo-4-hydroxynicotinamide

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

5-Bromo-4-hydroxynicotinamide is a critical heteroaromatic intermediate utilized in the synthesis of complex pharmaceuticals, including CFTR potentiators and functionalized NAD⁺ analogs [1]. The electrophilic aromatic bromination of 4-hydroxypyridine derivatives is notoriously challenging due to the competing kinetics of polyhalogenation. This application note details the mechanistic causality behind over-bromination and provides a self-validating, temperature-optimized protocol to achieve high regioselectivity and yield of the monobrominated product.

Mechanistic Rationale: The Kinetics of Pyridone Bromination